methyl 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-10-6-4-9(5-7-10)11-8-12(15-14-11)13(16)17-2/h4-8H,3H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEPAPLKSXTCMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701331332 | |
| Record name | methyl 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701331332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804493 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
879454-35-0 | |
| Record name | methyl 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701331332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 4-ethoxyphenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The final product is obtained after esterification with methanol.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize side products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Agricultural Chemistry
Pesticide Development
Methyl 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylate is utilized in the formulation of novel pesticides and herbicides. Its structure allows for enhanced efficacy in crop protection while minimizing environmental impact. The compound's ability to target specific pests makes it a valuable asset in sustainable agriculture.
Table 1: Efficacy of this compound in Pest Control
| Pest Type | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Aphids | 200 | 85 |
| Leafhoppers | 150 | 90 |
| Fungal Pathogens | 100 | 80 |
Pharmaceutical Development
Therapeutic Applications
This compound serves as a crucial building block in the synthesis of potential therapeutic agents. Research indicates its effectiveness in treating inflammation and pain, providing targeted benefits over traditional medications.
Case Study: Antiinflammatory Activity
A study conducted on the anti-inflammatory properties of this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The results suggest its potential as a new anti-inflammatory drug candidate.
Material Science
Advanced Materials Synthesis
The compound is explored for its properties in creating advanced materials, such as polymers and coatings. Its chemical structure contributes to improved durability and resistance to degradation, making it suitable for various industrial applications.
Table 2: Properties of Materials Synthesized with this compound
| Material Type | Durability (Cycles) | Degradation Resistance (%) |
|---|---|---|
| Polymer Coatings | 500 | 95 |
| Composite Materials | 300 | 90 |
Biochemical Research
Enzyme Inhibition Studies
this compound is employed in studies examining enzyme inhibition and receptor interactions. Its structural similarity to biologically active molecules allows researchers to explore its role in modulating biological processes.
Case Study: Enzyme Interaction Analysis
In vitro studies have shown that this compound effectively inhibits specific enzymes involved in metabolic pathways, suggesting its potential as a drug target for metabolic disorders.
Mechanism of Action
The mechanism of action of methyl 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
Methyl 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ethoxyphenyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.
Biological Activity
Methyl 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including cancer treatment and antimicrobial therapy.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a pyrazole ring substituted with an ethoxyphenyl group, which enhances its lipophilicity and biological activity.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class can inhibit the proliferation of various cancer cell lines. For example:
- In vitro studies have shown that pyrazole derivatives can induce apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase-3 activity and causing cell cycle arrest at the G2/M phase .
- Cell viability assays demonstrated that this compound exhibited significant cytotoxic effects against colorectal cancer cell lines (HCT116, HT29, SW480) at low micromolar concentrations .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses:
- Antibacterial effects against Gram-positive and Gram-negative bacteria, indicating potential as an antimicrobial agent.
- Anti-inflammatory properties , which may contribute to its effectiveness in treating infections or inflammatory conditions.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:
- Enzyme inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival, leading to reduced tumor growth.
- Receptor modulation : It can bind to receptors that regulate apoptosis and cell cycle progression, thus influencing cellular responses to stress and damage.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with similar pyrazole derivatives is essential.
| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Structure | High | Moderate |
| 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | Structure | Moderate | Low |
| Ethyl 3,4-diaryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylates | Structure | High | High |
Study on Anticancer Effects
A recent study synthesized a series of pyrazole derivatives and evaluated their effects on breast cancer cells. This compound was among the most potent compounds tested, showing a significant reduction in cell viability at concentrations as low as 10 μM. The mechanism was linked to apoptosis induction and cell cycle arrest .
Study on Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of various pyrazole derivatives, including this compound. Results indicated that this compound exhibited notable antibacterial activity against several pathogens, supporting its potential use in treating bacterial infections.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylate?
- Methodology : The synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketoesters. For example, a similar pyrazole carboxylate was synthesized by refluxing 4-ethoxyphenyl hydrazine with a β-ketoester (e.g., methyl 3-oxo-3-(4-ethoxyphenyl)propanoate) in acetonitrile with potassium carbonate as a base . Key steps include:
- Cyclization : Formation of the pyrazole ring under reflux conditions (70–80°C).
- Esterification : Use of methyl ester groups to enhance solubility and stability.
- Purification : Column chromatography (ethyl acetate/petroleum ether, 1:4) for isolation .
Q. How is the compound characterized to confirm its structure?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.4 ppm, pyrazole protons at δ 6.2–6.5 ppm) .
- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 261.1) .
- X-ray Crystallography : For unambiguous structural confirmation. Programs like SHELXL refine crystal structures using diffraction data .
Q. What are the common chemical transformations of this pyrazole derivative?
- Reactivity :
- Oxidation : The methyl ester can be hydrolyzed to carboxylic acids using KMnO₄ or CrO₃ .
- Electrophilic Substitution : The 4-ethoxyphenyl group undergoes bromination or nitration at the para position under Lewis acid catalysis .
- Reduction : LiAlH₄ reduces the ester to a primary alcohol .
Advanced Research Questions
Q. How does the 4-ethoxyphenyl substituent influence the compound’s biological activity compared to other aryl groups?
- Structure-Activity Relationship (SAR) :
- Electron-Donating Effects : The ethoxy group enhances electron density on the phenyl ring, potentially improving binding to hydrophobic enzyme pockets (e.g., cyclooxygenase-2 in anti-inflammatory studies) .
- Comparative Data : Pyrazoles with 4-chlorophenyl or 4-methylphenyl groups show lower antimicrobial activity (MIC > 50 µg/mL) compared to ethoxyphenyl derivatives (MIC ~25 µg/mL), suggesting substituent polarity impacts efficacy .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Case Study : Discrepancies in antifungal IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from:
- Assay Conditions : Variations in fungal strains (e.g., Candida albicans vs. Aspergillus niger) or culture media .
- Solubility : Use of DMSO (>10% v/v) can inhibit fungal growth, confounding results .
- Recommendations :
- Standardize protocols (CLSI guidelines).
- Include solubility controls (e.g., β-cyclodextrin for hydrophobic compounds) .
Q. How is computational modeling applied to predict binding modes with biological targets?
- Methods :
- Molecular Docking : Software like AutoDock Vina screens interactions with targets (e.g., COX-2, PDB ID 5KIR). The ethoxyphenyl group shows π-π stacking with Tyr355 in COX-2 .
- Pharmacophore Modeling : Identifies critical hydrogen-bond acceptors (e.g., pyrazole N-atoms) and hydrophobic regions (4-ethoxyphenyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
